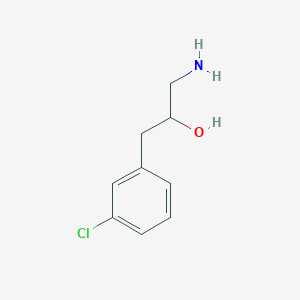
1-Amino-3-(3-chlorophenyl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-3-(3-chlorophenyl)propan-2-ol is an organic compound with the molecular formula C9H12ClNO and a molecular weight of 185.65 . It is an amino alcohol that consists of a 3-chlorophenyl group attached to a propan-2-ol chain with an amino group . The compound is typically stored at a temperature of 4°C and has a physical form of oil .
Molecular Structure Analysis
The IUPAC name of the compound is 1-amino-3-(3-chlorophenyl)-2-propanol . The InChI code is 1S/C9H12ClNO/c10-8-3-1-2-7(4-8)5-9(12)6-11/h1-4,9,12H,5-6,11H2 . The InChI key is OAVMFXCKGMAPQK-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound has a molecular weight of 185.65 . It is stored at a temperature of 4°C . The compound is in the form of oil .科学的研究の応用
Conformational Analysis
A study by Nitek et al. (2020) delves into the conformational analyses of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, characterized by X-ray diffraction. This research highlights the crystal structures and conformations of these compounds, underscoring their relevance in structural chemistry and potential applications in designing materials with specific molecular orientations (Nitek, Marona, Waszkielewicz, Żesławska, & Kania, 2020).
Corrosion Inhibition
Gao, Liang, and Wang (2007) investigated the synthesis of tertiary amines, including derivatives similar to 1-Amino-3-(3-chlorophenyl)propan-2-ol, and their application as corrosion inhibitors for carbon steel. Their findings demonstrate the compounds' effectiveness in forming protective layers on metal surfaces, offering potential use in materials protection and industrial applications (Gao, Liang, & Wang, 2007).
Antifungal Activity
Research by Lima-Neto et al. (2012) on the synthesis of 1,2,3-Triazole derivatives and their in vitro antifungal evaluation against Candida strains identified compounds with halogen substitutions, demonstrating significant antifungal properties. This study opens avenues for further modifications to enhance drug efficacy, presenting a foundation for novel antifungal pharmaceuticals (Lima-Neto, Cavalcante, Srivastava, Mendonça Júnior, Wanderley, Neves, & Dos Anjos, 2012).
Cardioselectivity of Beta-Adrenoceptor Blocking Agents
A series of compounds including 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, studied by Rzeszotarski et al. (1979), were synthesized and evaluated for their affinity to beta-1 and beta-2 adrenoceptors. This work contributes to the understanding of cardioselectivity in beta-blockers, highlighting the potential for developing more targeted cardiac medications (Rzeszotarski, Gibson, Eckelman, & Reba, 1979).
Molecular Dynamics and Quantum Chemical Studies
Kaya and colleagues (2016) conducted quantum chemical and molecular dynamics simulation studies on the inhibition performances of various thiazole and thiadiazole derivatives against the corrosion of iron. These studies provide insights into the molecular interactions and effectiveness of such compounds as corrosion inhibitors, relevant for materials science and industrial applications (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary targets of 1-Amino-3-(3-chlorophenyl)propan-2-ol are currently unknown. The compound is a derivative of amino propanol, which is known to interact with various biological targets . .
Biochemical Pathways
Given the compound’s structure, it may be involved in pathways related to amino acid metabolism or neurotransmission, but this is purely speculative .
Pharmacokinetics
As such, it’s difficult to make definitive statements about the compound’s bioavailability .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other compounds can affect how this compound interacts with its targets and its overall stability . .
特性
IUPAC Name |
1-amino-3-(3-chlorophenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c10-8-3-1-2-7(4-8)5-9(12)6-11/h1-4,9,12H,5-6,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVMFXCKGMAPQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone](/img/structure/B2749438.png)
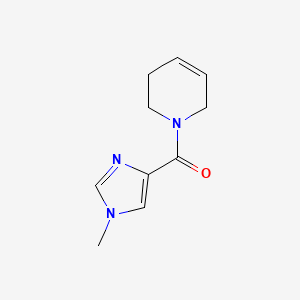

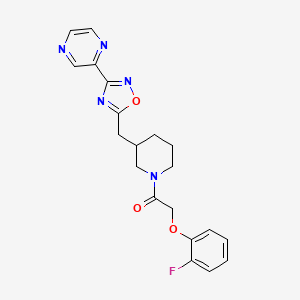
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2749442.png)
![2-[(4-Chloro-1-naphthyl)oxy]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2749444.png)
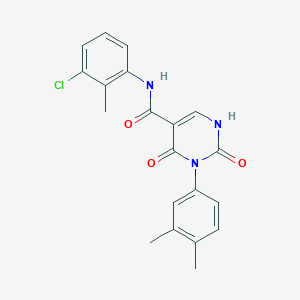

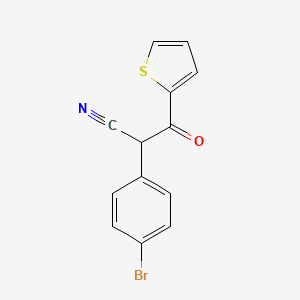
![N-cycloheptyl-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2749451.png)
![N-[2-(2-Phenylethyl)cyclopentyl]prop-2-enamide](/img/structure/B2749452.png)
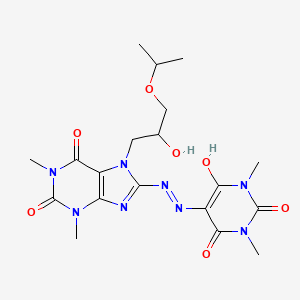
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2749456.png)
![(1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2749457.png)
